2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Components and Pharmacophoric Synergy
The hybrid molecule contains three distinct pharmacophores:
- 4-Benzylpiperazine moiety : Exhibits high affinity for serotonin (5-HT~2A~) and dopamine receptors through partial agonist activity and reuptake inhibition. Molecular docking studies suggest the benzyl group enhances blood-brain barrier permeability compared to unsubstituted piperazines.
- 3-(Butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group : The thioxo group enables hydrogen bonding with cysteine residues in enzyme active sites, while the butan-2-yl substituent modulates lipophilicity (clogP ≈ 2.8). The Z-configuration at the methylidene position is critical for maintaining planarity with pyridopyrimidine systems.
- 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one core : The electron-deficient pyrimidine ring participates in charge-transfer interactions, with C-9 methylation reducing metabolic oxidation at this position.
Table 1: Predicted Pharmacokinetic Properties of Hybrid Components
| Component | logP | PSA (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|
| Benzylpiperazine | 2.1 | 6.48 | 0 | 2 |
| Thiazolidinone | 1.9 | 58.2 | 1 | 4 |
| Pyridopyrimidinone | 1.4 | 45.3 | 0 | 3 |
Data derived from QSAR models using PubChem descriptors. The combined structure shows additive logP (predicted 3.2) and polar surface area (109.9 Ų), suggesting moderate oral bioavailability.
Historical Development of Hybrid Antiparasitics
The design parallels advances in anti-Toxoplasma gondii agents, where thiazolidinone-pyrimidine hybrids demonstrated 50% inhibitory concentrations (IC~50~) of 1.2-4.7 μM against RH strain tachyzoites. Molecular hybridization strategies increased selectivity indices >300 compared to pyrimethamine (SI = 85). Piperazine incorporation follows successful precedents like (±)-1-[(4-chlorophenyl)phenylmethyl]-piperazine, which reduced Plasmodium falciparum growth by 89% at 10 μM through heme polymerization inhibition.
Properties
Molecular Formula |
C28H31N5O2S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O2S2/c1-4-20(3)33-27(35)23(37-28(33)36)17-22-25(29-24-19(2)9-8-12-32(24)26(22)34)31-15-13-30(14-16-31)18-21-10-6-5-7-11-21/h5-12,17,20H,4,13-16,18H2,1-3H3/b23-17- |
InChI Key |
MHGNPHYTXKDBQN-QJOMJCCJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Key Mechanistic Steps:
-
Ullmann-type C–N coupling : CuI facilitates aryl halide activation, forming a C–N bond between 2-iodopyridine and the acrylate’s amine group.
-
Intramolecular amidation : The intermediate undergoes cyclization via nucleophilic attack, yielding the fused pyrido[1,2-a]pyrimidin-4-one ring.
Synthesis of 3-(Butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene Moiety
The thiazolidinone fragment is prepared via acid-catalyzed cyclocondensation (Scheme 2).
Thiosemicarbazide Formation
Thiazolidinone Cyclization
Knoevenagel Condensation for Z-Configuration
-
Reactants : Thiazolidinone with paraformaldehyde.
-
Conditions : Reflux at 70°C for 8 hours.
-
Outcome : Forms (Z)-5-(hydroxymethylene)-3-(butan-2-yl)-2-thioxothiazolidin-4-one.
Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidinone Moieties
The final assembly employs Knoevenagel condensation to link the two fragments (Scheme 3).
Reaction Setup
Stereochemical Control:
-
The Al3PW12O40 catalyst promotes selective Z-configuration via Lewis acid-mediated stabilization of the transition state.
Introduction of 4-Benzylpiperazin-1-yl Group
The 4-benzylpiperazine side chain is installed via nucleophilic aromatic substitution (Scheme 4).
Amination Conditions
-
Pyrido[1,2-a]pyrimidin-4-one : 1.0 equiv, activated at the 2-position with a nitro group.
-
Nucleophile : 4-Benzylpiperazine (1.5 equiv).
Optimization and Scalability
Comparative Analysis of Catalysts
Solvent Screening for Knoevenagel Step
Challenges and Mitigation Strategies
Thiazolidinone Hydrolysis
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound might be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which “2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Biological Activity: Compound 10a (), though structurally distinct (pyrazolo[3,4-d]pyrimidin-4-one core), shares a thiazolidinone motif and exhibits anti-inflammatory properties, suggesting that the thioxo-thiazolidinone moiety may be a pharmacophore for modulating inflammatory pathways .
Electronic and Steric Considerations
- Benzylpiperazine Moiety : Common across analogs (e.g., ), this group may facilitate interactions with neurotransmitter receptors or enzymes, though target-specific data are lacking .
- Z-Configuration : Critical for maintaining planar geometry, enabling π-π stacking or hydrogen bonding in protein binding pockets .
Hypothesized Pharmacological Profiles
- Anti-Infection Potential: The target compound’s structural complexity aligns with antimicrobial agents targeting bacterial enzymes or nucleic acids, though direct evidence is absent .
- Anti-Inflammatory Analogues: Compound 10a () demonstrates that thiazolidinone derivatives can inhibit inflammatory mediators, suggesting possible cross-activity in the target compound .
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 442868-40-8) is a synthetic organic compound with a complex molecular structure characterized by a pyrido-pyrimidine core, thiazolidine derivatives, and a piperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities.
The molecular formula of this compound is with a molecular weight of 533.71 g/mol . Its predicted boiling point is 573.3 ± 60.0 °C , and it has a density of 1.32 ± 0.1 g/cm^3 . The pKa value is approximately 9.06 ± 0.70 , indicating its basic nature in solution .
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms of action:
Anticancer Activity
Studies suggest that compounds with similar structural motifs may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation. For example, the presence of the thiazolidine ring is often associated with enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The benzylpiperazine moiety has been linked to antimicrobial activity, suggesting that this compound may also possess properties effective against bacterial and fungal pathogens. In vitro studies have shown that derivatives of piperazine can inhibit the growth of certain bacteria and fungi .
Neuropharmacological Effects
Given the presence of the piperazine group, there is potential for neuropharmacological applications. Compounds containing piperazine are often studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which could translate into anxiolytic or antidepressant effects .
Case Studies
Several case studies have been documented regarding similar compounds:
- Anticancer Studies : A study evaluated the efficacy of thiazolidine derivatives in inhibiting the proliferation of breast cancer cells (MCF7). Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : A derivative containing a similar piperazine structure was tested against Staphylococcus aureus and exhibited significant antibacterial activity at low concentrations.
- Neuropharmacological Research : Research on related piperazine compounds indicated that they could enhance serotonin receptor activity, suggesting potential use in treating mood disorders.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C28H31N5O2S2 |
| Molecular Weight | 533.71 g/mol |
| Boiling Point | 573.3 ± 60.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | 9.06 ± 0.70 (Predicted) |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, including condensation and cyclization. Key steps include:
- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance imine formation and cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled temperature prevents side reactions .
- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization can be guided by Design of Experiments (DoE) to evaluate temperature, pH, and stoichiometry .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic peaks for the thiazolidinone (δ 170–180 ppm) and pyridopyrimidinone moieties .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments corresponding to the benzylpiperazine and thioxo-thiazolidinone groups .
Q. What preliminary assays are recommended to assess its bioactivity?
Initial screening includes:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods, given the compound’s heterocyclic motifs .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., NCI-H1975) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction intermediates?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural
Q. What computational strategies predict the compound’s drug-likeness and target affinity?
Advanced methods include:
Q. How do non-covalent interactions influence its reactivity in catalytic systems?
Studies using:
- DFT calculations : Evaluate hydrogen bonding between the thioxo group and catalytic residues (e.g., histidine in hydrolases) .
- Crystallographic data : Identify halogen bonds (e.g., S···N interactions) that stabilize transition states in Suzuki-Miyaura couplings .
Q. What advanced analytical techniques quantify trace impurities in the compound?
- HPLC-MS/MS : Detect sulfonamide or piperazine-related impurities (e.g., from incomplete benzylation) with limits of detection (LOD) <0.1% .
- NMR relaxation studies : measurements identify low-abundance rotamers or tautomers .
Methodological Notes
- Crystallography : Use SHELXTL (Bruker) for structure solution and Olex2 for visualization .
- Synthesis Optimization : Apply flow chemistry for hazardous steps (e.g., diazo transfers) to improve safety and scalability .
- Bioactivity Profiling : Pair in vitro assays with transcriptomics (RNA-seq) to map signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
